4-Chloro-3-formylbenzenesulfonic acid
Overview
Description
4-Chloro-3-formylbenzenesulfonic acid is an organic compound with the molecular formula C7H5ClO4S and a molecular weight of 220.63 g/mol . It is characterized by the presence of a chloro group, a formyl group, and a sulfonic acid group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-formylbenzenesulfonic acid can be synthesized from 2-chlorobenzaldehyde through sulfonation. The reaction involves treating 2-chlorobenzaldehyde with fuming sulfuric acid and sulfuric acid at temperatures ranging from 0 to 20°C for 18 hours . This method yields the desired compound with a moderate yield.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The process involves careful control of temperature and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-formylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-3-carboxybenzenesulfonic acid.
Reduction: 4-Chloro-3-hydroxybenzenesulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-formylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-formylbenzenesulfonic acid involves its interaction with specific molecular targets The formyl group can act as an electrophile, participating in nucleophilic addition reactions The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous reactions
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzenesulfonic acid: Similar structure but with a nitro group instead of a formyl group.
4-Chloro-3-methylbenzenesulfonic acid: Similar structure but with a methyl group instead of a formyl group.
4-Chloro-3-hydroxybenzenesulfonic acid: Similar structure but with a hydroxy group instead of a formyl group.
Uniqueness
4-Chloro-3-formylbenzenesulfonic acid is unique due to the presence of the formyl group, which allows it to participate in specific reactions that other similar compounds cannot. The combination of the chloro, formyl, and sulfonic acid groups provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4-chloro-3-formylbenzenesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-4H,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBTZADMCXPVSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60767-69-3 | |
Record name | 4-Chloro-3-formylbenzenesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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